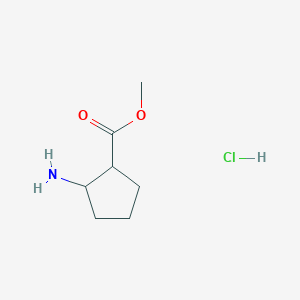

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQFCNYQRWIKML-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a constrained β-amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold offers a unique conformational constraint that is valuable in the design of peptidomimetics and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesizing available data with theoretical knowledge to offer field-proven insights for its application in research and development. Due to the limited availability of specific experimental data for this compound in public databases, this guide also draws upon data from closely related analogues to provide a robust understanding of its expected characteristics and reactivity.

Introduction: The Significance of Constrained Amino Acids

In the realm of drug discovery, the ability to control the three-dimensional structure of a molecule is paramount to achieving desired biological activity and optimizing pharmacokinetic properties. Constrained amino acids, such as the derivatives of 2-aminocyclopentanecarboxylic acid, are powerful tools in this endeavor. The cyclopentane ring locks the backbone into a more rigid conformation compared to its linear counterparts, which can lead to enhanced binding affinity and selectivity for biological targets, as well as improved resistance to enzymatic degradation[1]. This compound serves as a key chiral building block, providing a synthetically accessible starting point for the incorporation of this constrained motif into more complex molecules[1].

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and suitability for various applications. Below is a summary of the known and predicted properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.64 g/mol | [2][3] |

| CAS Number | 119993-55-4 | |

| Appearance | Expected to be a solid | [4] |

| Melting Point | Data not available. The corresponding carboxylic acid has a melting point of 199-202 °C. | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | |

| Stereochemistry | cis configuration of the amino and methoxycarbonyl groups. |

Structural Elucidation:

The structure of this compound features a five-membered cyclopentane ring with an amino group and a methyl ester group situated on adjacent carbons in a cis relationship. The amine is protonated as a hydrochloride salt, which generally enhances the compound's stability and water solubility.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentane ring protons, the methoxy group, and the amine protons. The protons on the carbons bearing the amino and ester groups would likely appear as multiplets in the downfield region of the aliphatic signals. The methyl group of the ester would present as a sharp singlet, typically around 3.7 ppm. The amine protons might appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the ester would be the most downfield signal (around 170-175 ppm). The carbons attached to the nitrogen and the ester oxygen would also be downfield relative to the other aliphatic carbons of the cyclopentane ring. The methyl carbon of the ester would appear as a signal around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display characteristic absorption bands for its functional groups:

-

N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the ammonium salt.

-

C-H stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretching: A strong, sharp absorption around 1730-1750 cm⁻¹ for the ester carbonyl group.

Mass Spectrometry (MS)

In a mass spectrum, the parent ion (M+) corresponding to the free base (C₇H₁₃NO₂) would have a mass of approximately 143.09 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for its bifunctional nature. The amino group and the ester moiety can be selectively manipulated to build more complex molecular architectures.

Key Chemical Transformations

The reactivity of this compound is governed by its two primary functional groups: the primary amine (as its hydrochloride salt) and the methyl ester.

Caption: Key reactions of the title compound.

Experimental Protocols (Exemplary)

The following are generalized, field-proven protocols that can be adapted for reactions involving this compound.

Protocol 1: N-Acylation

This procedure describes the formation of an amide bond at the amino group.

-

Neutralization: Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 eq), and stir at room temperature for 15-30 minutes to liberate the free amine.

-

Acylation: Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.05 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Ester Hydrolysis (Saponification)

This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.5 eq).

-

Stir the mixture at room temperature or gently heat to accelerate the reaction. Monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl). This will protonate the carboxylate and the amine.

-

Isolation: The resulting amino acid hydrochloride may precipitate out of solution or can be isolated by evaporation of the solvent. If necessary, the product can be purified by recrystallization.

Applications in Drug Discovery and Peptidomimetics

The constrained nature of the cyclopentane ring makes this amino acid derivative a valuable component in the design of peptidomimetics. By replacing a natural amino acid with a cyclopentane-constrained analogue, researchers can induce specific secondary structures, such as β-turns, and enhance the metabolic stability of the peptide[1]. This strategy has been employed in the development of inhibitors for various enzymes and ligands for G-protein coupled receptors[5].

Caption: Drug discovery workflow.

Safety and Handling

Based on available safety data for this and similar compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed[4].

-

Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[4].

-

Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained molecules. While detailed experimental data is not widely available, its chemical properties can be reliably predicted based on fundamental principles and comparison with related structures. Its utility in constructing peptidomimetics with enhanced stability and receptor affinity ensures its continued importance in the field of medicinal chemistry. This guide provides a foundational understanding to aid researchers in the effective application of this compound in their synthetic endeavors.

References

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH. (URL: [Link])

-

Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed. (URL: [Link])

Sources

- 1. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]

- 2. Methyl-2-aminocyclopentane-1-carboxylate hydrochloride, cis [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of enantiopure cis-2-aminocyclopentanecarboxylic acid.

An In-Depth Technical Guide to the Synthesis of Enantiopure cis-2-Aminocyclopentanecarboxylic Acid

Abstract

Enantiopure cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) is a conformationally constrained β-amino acid of significant interest in medicinal chemistry and materials science.[1][2] Its rigid cyclopentyl backbone serves as a valuable building block for the synthesis of "foldamers"—oligomers that adopt stable, predictable secondary structures mimicking natural peptides.[1][3] Peptide foldamers incorporating ACPC have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1] However, the broad application of cis-ACPC is contingent upon the availability of scalable, efficient, and stereochemically precise synthetic routes. This guide provides a detailed examination of field-proven methodologies for synthesizing enantiopure cis-ACPC, focusing on the underlying chemical principles, experimental causality, and practical implementation for researchers in drug development and chemical synthesis.

Strategic Overview: Pathways to Enantiopure cis-ACPC

The synthesis of a molecule with two adjacent stereocenters in a specific cis configuration presents a formidable challenge. The primary strategies employed to overcome this can be broadly categorized into two approaches: the resolution of a racemic mixture and direct asymmetric synthesis.

-

Resolution of Racemates : This classic approach involves the synthesis of a racemic mixture of cis-ACPC, followed by separation of the desired enantiomer.

-

Enzymatic Kinetic Resolution : Utilizes the high stereoselectivity of enzymes to selectively modify one enantiomer in a racemic mixture, allowing for its separation.[1][3][4] This method is prized for its environmental compatibility and exceptional selectivity.

-

Diastereoselective Crystallization : Involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[1][3] These diastereomers possess different physical properties, such as solubility, enabling their separation by fractional crystallization.

-

-

Asymmetric Synthesis : This more elegant approach aims to create the desired stereocenters with a high degree of control from a prochiral starting material.

-

Substrate-Controlled Diastereoselective Reactions : Employs a chiral auxiliary attached to the substrate to direct the stereochemical outcome of a subsequent reaction, such as reductive amination.[1][5]

-

Reagent-Controlled Asymmetric Reactions : Utilizes a chiral reagent to induce stereoselectivity. A prominent example is the conjugate addition of a homochiral lithium amide to an unsaturated ester.[1][3][6]

-

This guide will dissect three robust and scalable methods, providing the technical depth required for laboratory application.

Methodology I: Reductive Amination and Diastereoselective Crystallization

This strategy is a workhorse for producing multigram quantities of all four stereoisomers of ACPC.[2] It leverages a diastereoselective reductive amination followed by a highly efficient crystallization-induced separation of diastereomeric salts. The causality behind this method's success lies in its avoidance of chromatography for stereochemical purification, relying instead on the robust and scalable process of crystallization.

Synthetic Workflow

The process begins with the commercially available ethyl 2-oxocyclopentanecarboxylate and proceeds through the formation of a diastereomeric mixture, which is then resolved.

Caption: Workflow for cis-ACPC via diastereoselective crystallization.

Step-by-Step Protocol

The following protocol is adapted from a scalable synthesis reported in the literature.[1][3]

Step 1: Reductive Amination

-

To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene, add isobutyric acid (1.1 eq) and (S)-α-phenylethylamine (1.08 eq).[3]

-

Heat the mixture to 70 °C for 2 hours to form the enamine intermediate, then increase the temperature to remove water via azeotropic distillation.[3]

-

Cool the resulting crude enamine and dissolve in ethanol. Add sodium borohydride (NaBH₄) portion-wise at a controlled temperature.

-

After the reaction is complete, perform an acidic workup to yield the crude mixture of diastereomeric amino esters. The primary product is the cis isomer due to steric hindrance directing the hydride attack.

Step 2: Diastereoselective Crystallization

-

Dissolve the crude amino ester mixture in a suitable solvent like ethanol.

-

Add a solution of (+)-dibenzoyl-D-tartaric acid ((D)-DBTA) (approx. 1.0 eq relative to the desired diastereomer).

-

Allow the solution to stand, facilitating the crystallization of the less soluble diastereomeric salt, (R,S,S)-2•(D)-DBTA.[1]

-

Filter the crystalline solid and wash with a cold solvent to isolate the pure diastereomeric salt. The efficiency of this step is critical, as it defines the enantiopurity of the final product.

Step 3: Liberation and Deprotection

-

Treat the isolated salt with an aqueous solution of potassium carbonate and potassium bicarbonate and extract with diethyl ether to liberate the free amino ester.[1]

-

Dissolve the free amino ester in methanol. Add 10% palladium on carbon (Pd/C) and subject the mixture to hydrogenation (H₂ atmosphere) to cleave the α-phenylethyl group.[3]

-

After filtration to remove the catalyst, evaporate the solvent.

-

Add 10% hydrochloric acid and heat the mixture to hydrolyze the ethyl ester.[3]

-

Evaporate to dryness and wash the solid residue with cold acetone to yield the hydrochloride salt of enantiopure (1R,2S)-2-aminocyclopentanecarboxylic acid.[3]

Quantitative Data

| Step | Product | Overall Yield | Purity | Reference |

| Reductive Amination & Crystallization | Fmoc-(1R,2S)-ACPC | 49% (over 5 steps) | High enantiomeric purity | [1] |

| Final Product | (1R,2S)-ACPC Salt | ~35.0 g from 115 g salt | >99% ee | [1] |

Methodology II: Chemoenzymatic Resolution of a Bicyclic β-Lactam

This elegant approach combines a classic chemical transformation to set the cis stereochemistry with a highly selective enzymatic step to resolve the enantiomers. The initial [2+2] cycloaddition between cyclopentene and chlorosulfonyl isocyanate (CSI) reliably produces a racemic bicyclic β-lactam, which is an ideal substrate for enzymatic kinetic resolution.

Synthetic Workflow

The key to this pathway is the lipase-catalyzed hydrolysis, which selectively acts on one enantiomer of the lactam, allowing the unreacted enantiomer to be recovered with high enantiopurity.

Caption: Chemoenzymatic route to cis-ACPC via β-lactam resolution.

Mechanistic Principles and Protocol Outline

Step 1: Synthesis of Racemic cis-β-Lactam

-

A [2+2] cycloaddition reaction between cyclopentene and chlorosulfonyl isocyanate (CSI) generates the N-chlorosulfonyl-β-lactam.

-

Reductive removal of the chlorosulfonyl group yields the racemic bicyclic β-lactam, which serves as the direct precursor to cis-ACPC.[1][3][5]

Step 2: Enzymatic Kinetic Resolution

-

The racemic lactam is subjected to hydrolysis catalyzed by a lipase, such as from Candida antarctica.

-

The enzyme selectively hydrolyzes one enantiomer of the lactam to the corresponding amino acid, leaving the other enantiomer of the lactam unreacted.[1][3]

-

The unreacted, enantiopure lactam can be separated from the hydrolyzed product by standard extraction techniques.

Step 3: Hydrolysis to Final Product

-

The isolated, enantiopure β-lactam is subjected to acidic or basic hydrolysis to open the lactam ring.

-

This final step yields the target enantiomer of cis-2-aminocyclopentanecarboxylic acid.

Causality: The choice of a bicyclic β-lactam is strategic. The fused ring system locks the relative stereochemistry of the amino and carboxyl groups into the cis configuration. The enzymatic resolution step is highly efficient, often providing access to both enantiomers of the final product—one from the unreacted lactam and the other from the hydrolyzed product.[4]

Methodology III: Asymmetric Conjugate Addition

Developed by Davies and coworkers, this method provides direct access to the cis isomer through a highly diastereoselective 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.[1][3] The stereochemistry is controlled by the chiral auxiliary on the nitrogen nucleophile.

Synthetic Workflow

This pathway is notable for its efficiency in setting both stereocenters in a single, key C-N bond-forming step.

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of cis-2-Aminocyclopentanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) derivatives. These conformationally constrained β-amino acids are of significant interest in medicinal chemistry and peptide design, acting as crucial building blocks for creating peptidomimetics with enhanced stability and specific secondary structures.[1][2][3] Understanding their solid-state conformation and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics.

The Significance of Conformational Rigidity: Why cis-ACPC?

In the realm of peptide and drug design, controlling the three-dimensional structure of a molecule is key to dictating its biological activity. Unlike their linear counterparts, cyclic amino acids such as cis-ACPC introduce a degree of conformational rigidity. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and specificity. The cyclopentane ring, in particular, offers a balance of rigidity and conformational nuance that is highly valuable.[1][2] Oligomers of cis-ACPC have been shown to adopt sheet-like structures, a feature that can be exploited in the design of foldamers that mimic protein secondary structures. The ability to reliably synthesize all four stereoisomers of ACPC provides a powerful toolkit for peptide chemists to fine-tune the backbone geometry of their molecules.[1][2][4]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity, single-enantiomer compounds. A scalable and reliable synthetic scheme is essential for obtaining the necessary quantities of material for crystallization trials.

Scalable Synthetic Pathway

A robust method for producing all stereoisomers of Fmoc-protected ACPC has been developed, starting from ethyl 2-oxocyclopentanecarboxylate.[1][2] The key steps involve a diastereoselective reductive amination, followed by separation of the diastereomers and subsequent chemical transformations. The choice of resolving agent is critical for obtaining enantiomerically pure intermediates. For instance, (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) has been effectively used to crystallize and purify the (R,S,S)-amino ester intermediate, a precursor to a cis-ACPC derivative.[1][2]

Experimental Protocol: Synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic Acid Derivative

The following protocol is a summarized example based on established methods for producing a precursor to Fmoc-(1R,2S)-ACPC.

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine under reductive conditions to yield a mixture of diastereomeric amino esters.

-

Diastereomeric Salt Formation: The crude mixture of amino esters is treated with (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) in a suitable solvent system like acetonitrile/water. This selectively crystallizes the (R,S,S)-amino ester • (D)-DBTA salt. The causality here lies in the specific stereochemical matching between the amino ester and the chiral acid, which leads to a well-ordered, less soluble crystal lattice.

-

Purification through Recrystallization: The crystalline salt is subjected to two or three rounds of recrystallization to achieve high diastereomeric purity. The use of a mixed solvent system is a practical choice to balance solubility for purification without sacrificing yield.[1]

-

Liberation of the Free Amine: The purified salt is treated with a base, such as potassium carbonate, to liberate the free amino ester.

-

Hydrogenolysis and Hydrolysis: The N-benzyl protecting group is removed via hydrogenolysis, followed by acidic hydrolysis of the ethyl ester to yield the target amino acid.[1][2]

The workflow for synthesis and purification is crucial for obtaining material suitable for single-crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that dictate the crystal packing.

From Crystal to Structure: The SC-XRD Workflow

-

Single Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling. The choice of solvent is critical and often determined empirically.

-

Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the precise atomic positions.

Structural Insights from cis-ACPC Precursors

Case Study: Crystal Structure of a Diastereomeric Salt

The crystal structure of the (R,S,S)-amino ester intermediate complexed with (D)-dibenzoyltartaric acid ((D)-DBTA) has been solved (CCDC 2287356).[1][4] This structure was instrumental in unambiguously confirming the stereochemistry of the synthetic intermediate.[1]

Key Structural Features:

-

Conformation of the Cyclopentane Ring: The cyclopentane ring in cyclic amino acids is not planar and typically adopts either an "envelope" or a "half-chair" conformation to minimize torsional strain. The specific conformation observed in the crystal structure provides a snapshot of a low-energy state.

-

Intermolecular Interactions: The crystal packing of this diastereomeric salt is dominated by a network of hydrogen bonds. Strong O–H···O and N–H···O hydrogen bonds are observed between the amino ester and the tartrate counter-ion.[1][2] These interactions are the primary driving force for the crystallization of this specific diastereomer and are a beautiful example of molecular recognition in the solid state.

The presence of a robust hydrogen-bonding network is a recurring theme in the crystal structures of amino acids and their derivatives. These interactions play a crucial role in stabilizing the crystal lattice.

| Compound | CCDC Deposition No. | Key Interactions | Significance |

| (R,S,S)-amino ester • (D)-DBTA | 2287356 | O–H···O, N–H···O, C–H···O hydrogen bonds | Confirms stereochemistry; demonstrates molecular recognition |

| (S,S,S)-amino ester • HBr | 2287357 | Hydrogen bonding to bromide ion | Confirms stereochemistry of the trans-precursor |

Table 1: Crystallographic Data for Key Synthetic Intermediates of ACPC Derivatives.[1][4]

Extrapolating to Other Derivatives and Future Directions

The detailed structural analysis of synthetic intermediates, coupled with knowledge of related compounds like trans-ACPC oligomers which are known to form 12-helices[5], allows us to make informed predictions about the solid-state behavior of other cis-ACPC derivatives. It is expected that the free amino acid and its simple salts will exhibit zwitterionic character in the solid state, leading to strong N-H···O hydrogen bonds between adjacent molecules. For larger derivatives, such as those protected with Fmoc or incorporated into peptides, the packing will be influenced by a combination of hydrogen bonding involving the carboxyl and amino groups, as well as π-stacking interactions from the aromatic Fmoc group.

The continued investigation into the crystal structures of a wider range of cis-ACPC derivatives is crucial. This data will not only expand our fundamental understanding of the solid-state chemistry of these important building blocks but also provide a more robust foundation for the computational modeling and rational design of next-generation peptide-based therapeutics.

References

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6433-6440. [Link]

-

Rudzińska-Szostak, E., Kovalenko, V., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4573–4583. [Link]

-

Rudzińska-Szostak, E., Kovalenko, V., Ślepokura, K., & Berlicki, Ł. (2024). CCDC 2287356: Experimental Crystal Structure Determination. The Journal of Organic Chemistry. [Link]

-

Rudzińska-Szostak, E., Kovalenko, V., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]

-

Okada, Y., et al. (2021). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. ResearchGate. [Link]

-

Smith, G., & Wermuth, U. D. (2011). Solid State Structure and Hydrogen Bonding of Some Cyclic NH Carboximides. Molecules, 16(2), 1255-1268. [Link]

-

Saeed, S., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 865-871. [Link]

-

Oki, T., et al. (1989). CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC. The Journal of Antibiotics, 42(12), 1731-1735. [Link]

-

Smith, G., & Wermuth, U. D. (2012). Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p-aminobenzoic acids. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 9), o327-o331. [Link]

-

Rudzińska-Szostak, E., Kovalenko, V., Ślepokura, K., & Berlicki, Ł. (2024). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). Cispentacin. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information (n.d.). Cispentacin. PubChem Compound Database. [Link]

Sources

An In-Depth Technical Guide to the Conformational Analysis of cis-2-Aminocyclopentanecarboxylic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Conformational Restraint in Drug Design

In the landscape of modern drug discovery, the principle of conformational restraint has emerged as a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. By rigidifying a molecule's three-dimensional structure, we can pre-organize it for optimal interaction with its biological target, thereby reducing the entropic penalty of binding. cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC), a conformationally constrained β-amino acid, represents a pivotal building block in this endeavor. Its incorporation into peptides and small molecules has been shown to induce specific secondary structures, such as sheet-like and strand conformations, influencing their biological activity.[1] A thorough understanding of the intrinsic conformational preferences of the cis-ACPC monomer is therefore paramount for its rational application in medicinal chemistry. This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of cis-ACPC, blending experimental insights with computational validation to offer a self-validating analytical framework.

The Conformational Landscape of a Constrained Scaffold: Theoretical Underpinnings

The cyclopentane ring, unlike its six-membered cyclohexane counterpart, does not possess a single, highly stable chair conformation. Instead, it alleviates torsional strain through puckering, adopting a dynamic equilibrium of non-planar conformations. The two most significant low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). These conformers are separated by a low energy barrier, leading to a rapid interconversion at room temperature, a phenomenon known as pseudorotation.

The introduction of substituents, as in cis-ACPC, significantly influences this conformational equilibrium. The relative positioning of the amino and carboxylic acid groups dictates the energetically most favorable pucker of the ring, a preference that is further modulated by solvent effects and the potential for intramolecular interactions, most notably hydrogen bonding.

Experimental Elucidation of the Conformational Equilibrium: A Multi-faceted NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the experimental investigation of molecular conformation in solution. A detailed analysis of various NMR parameters allows for a comprehensive understanding of the conformational preferences of cis-ACPC.

Synthesis and Foundational Spectroscopic Characterization

The initial step in any conformational analysis is the unambiguous synthesis and characterization of the molecule of interest. A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing access to the enantiomerically pure cis-isomer.[2][3]

The foundational 1H and 13C NMR spectra of cis-ACPC in D₂O provide the initial chemical shift assignments essential for more advanced NMR studies.[3]

Table 1: Reported NMR Data for cis-2-Aminocyclopentanecarboxylic Acid in D₂O [3]

| Nucleus | Chemical Shift (ppm) |

| ¹H (CHNH₂) | 3.82–3.86 (m) |

| ¹H (CHCO₂H) | 3.10–3.16 (m) |

| ¹H (CH₂) | 2.08–2.20 (m) |

| ¹H (CH₂CH₂) | 1.69–1.99 (m) |

| ¹³C (C=O) | 176.6 |

| ¹³C (CHNH₂) | 52.7 |

| ¹³C (CHCO₂H) | 45.5 |

| ¹³C (CH₂) | 29.7 |

| ¹³C (CH₂) | 27.2 |

| ¹³C (CH₂) | 21.2 |

Deciphering Dihedral Angles through Vicinal Coupling Constants: The Karplus Relationship

The magnitude of three-bond proton-proton (³JHH) coupling constants is exquisitely sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By carefully measuring the vicinal coupling constants within the cyclopentane ring of cis-ACPC, we can deduce the time-averaged dihedral angles and thus infer the preferred ring pucker.

Experimental Protocol: High-Resolution 1D ¹H NMR for Coupling Constant Determination

-

Sample Preparation: Prepare a 10-20 mM solution of cis-ACPC in a deuterated solvent of choice (e.g., D₂O, DMSO-d₆, CD₃OD) to investigate solvent effects on conformational preference.

-

Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Employ a high-field NMR spectrometer (≥500 MHz) to ensure adequate signal dispersion.

-

Data Processing: Apply a suitable window function (e.g., Lorentzian-to-Gaussian) to enhance resolution and perform a first-order analysis of the multiplets to extract the coupling constants. For more complex, overlapping multiplets, spectral simulation software may be necessary for accurate determination.

-

Karplus Analysis: Utilize a parameterized Karplus equation to correlate the experimentally determined ³JHH values with the corresponding H-C-C-H dihedral angles. This allows for the evaluation of the relative populations of the envelope and half-chair conformers.

Probing Through-Space Proximity with Nuclear Overhauser Effect (NOE) Spectroscopy

While coupling constants provide information about through-bond dihedral angles, the Nuclear Overhauser Effect (NOE) reveals through-space proximities between protons that are close to each other (< 5 Å), regardless of their covalent connectivity. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for distinguishing between different puckered conformations of the cyclopentane ring.

Experimental Protocol: 2D NOESY for Spatial Correlation

-

Sample Preparation: Use the same sample prepared for the 1D ¹H NMR experiments.

-

Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized for the size of the molecule (typically 300-800 ms for small molecules).

-

Data Analysis: Identify cross-peaks in the NOESY spectrum, which indicate spatial proximity between the corresponding protons. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

Conformational Interpretation: Compare the observed NOE correlations with the expected inter-proton distances in the different envelope and half-chair conformers. The presence or absence of specific NOEs can provide definitive evidence for the predominant conformation.

In Silico Veritas: Computational Chemistry as a Predictive and Validating Tool

Computational modeling provides a powerful complementary approach to experimental studies, offering insights into the energetics and dynamics of the conformational landscape of cis-ACPC.

Quantum Mechanical Calculations: Mapping the Potential Energy Surface

Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the geometries and relative energies of different conformers. By performing a systematic conformational search, we can identify the low-energy minima on the potential energy surface, corresponding to the stable envelope and half-chair conformations, as well as the transition states connecting them.

Computational Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Generate initial 3D structures for various plausible envelope and half-chair conformers of cis-ACPC.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solution-phase environment.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.

-

Vibrational Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While DFT provides a static picture of the low-energy conformers, Molecular Dynamics (MD) simulations allow us to explore the dynamic behavior of cis-ACPC in solution over time. MD simulations can reveal the pathways and timescales of conformational interconversions and provide insights into the role of solvent molecules in stabilizing different conformers.

Computational Protocol: Molecular Dynamics Simulation

-

System Setup: Place the cis-ACPC molecule in a simulation box filled with explicit solvent molecules (e.g., water).

-

Force Field Selection: Choose an appropriate force field that accurately describes the intramolecular and intermolecular interactions.

-

Equilibration: Perform a series of equilibration steps to allow the system to reach a stable temperature and pressure.

-

Production Run: Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.

-

Trajectory Analysis: Analyze the simulation trajectory to determine the populations of different conformers, the dihedral angle distributions, and the dynamics of intramolecular hydrogen bonding.

The Role of Intramolecular Hydrogen Bonding: A Key Determinant of Conformation

The cis arrangement of the amino and carboxylic acid groups in cis-ACPC allows for the potential formation of an intramolecular hydrogen bond. This interaction can significantly stabilize specific conformations, influencing the overall conformational equilibrium. Both experimental and computational methods can be employed to investigate the presence and strength of this hydrogen bond.

-

NMR Spectroscopy: The chemical shift of the amide proton and its temperature coefficient can provide evidence for intramolecular hydrogen bonding. A low temperature coefficient is indicative of a proton involved in a stable intramolecular hydrogen bond.

-

Computational Chemistry: DFT calculations can be used to quantify the energy of the intramolecular hydrogen bond and to visualize the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Concluding Remarks and Future Perspectives

The conformational analysis of cis-2-aminocyclopentanecarboxylic acid is a multifaceted challenge that requires a synergistic application of advanced experimental and computational techniques. By integrating high-resolution NMR spectroscopy for the determination of coupling constants and NOEs with the predictive power of DFT and MD simulations, a comprehensive and self-validating understanding of its conformational landscape can be achieved. This detailed knowledge is not merely an academic exercise; it is a critical prerequisite for the rational design of next-generation therapeutics. As our ability to precisely control molecular conformation continues to advance, so too will our capacity to develop drugs with unparalleled efficacy and specificity. The principles and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the full potential of conformationally constrained molecules like cis-ACPC in their quest for novel medicines.

References

-

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767. [Link]

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

Sources

A Technical Guide to the Theoretical Conformational Analysis of Methyl cis-2-aminocyclopentanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the theoretical methods used to determine the conformational landscape of methyl cis-2-aminocyclopentanecarboxylate hydrochloride. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating its bioactivity and designing next-generation therapeutics. We will delve into the rationale behind selecting appropriate computational methodologies, constructing a robust model, and interpreting the results to provide actionable insights for drug discovery and development.

The Significance of Conformational Analysis in Drug Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape. The various spatial arrangements of atoms that a molecule can adopt through rotation about single bonds are known as conformations. For a flexible molecule like this compound, multiple low-energy conformations may exist in equilibrium. Identifying the most stable conformers and understanding the energy barriers between them is crucial, as the bioactive conformation that binds to a biological target may not be the lowest energy state in isolation.

Computational chemistry offers a powerful toolkit to explore the conformational space of molecules, providing insights that can be challenging to obtain through experimental methods alone.[1] By employing quantum mechanical calculations, we can predict the relative energies of different conformers and gain a detailed understanding of the intramolecular interactions that govern their stability.

Crafting a Validated Computational Protocol

The reliability of any computational study hinges on the careful selection and validation of the chosen methodology. For a charged species like a hydrochloride salt, this requires particular attention to the treatment of electrostatic interactions and the influence of the counterion.

Choosing the Right Theoretical Framework

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size, offering a favorable balance between accuracy and computational cost.[1] Several functionals are available, and their performance can vary depending on the system. For molecules involving non-covalent interactions, such as the hydrogen bonds expected in our target molecule, functionals from the M06 and ωB97X families are often recommended.[2] The B3LYP functional is also a popular and well-benchmarked choice.[3]

Basis sets are mathematical functions used to describe the atomic orbitals. The choice of basis set directly impacts the accuracy of the calculation. A Pople-style basis set like 6-31G(d,p) is a good starting point for geometry optimizations, while a larger, more flexible basis set such as 6-311++G(d,p) or a Dunning-type basis set like cc-pVTZ is preferable for accurate single-point energy calculations.[3]

Building the Initial Molecular Model

The starting geometry for our calculations is the cis isomer of methyl 2-aminocyclopentanecarboxylate. The cyclopentane ring can adopt various non-planar conformations, most notably the "envelope" and "twist" forms.[4] It is essential to consider both as potential starting points for the conformational search. The amino group will be protonated (-NH3+) to reflect the hydrochloride salt, and a chloride ion (Cl-) will be placed in the vicinity. The initial placement of the chloride ion is a critical step, as its interaction with the protonated amine will significantly influence the conformational preferences. Several starting positions for the chloride ion should be explored to ensure a thorough search of the potential energy surface.

A Step-by-Step Computational Workflow

The following protocol outlines a robust approach to the conformational analysis of this compound.

Conformational Search

The first step is to explore the potential energy surface to identify all relevant low-energy conformers. This is typically achieved through a systematic or stochastic conformational search. A common approach is to perform a relaxed potential energy surface scan by systematically rotating key dihedral angles, such as those involving the ester group and the C-N bond, while allowing the rest of the molecule to relax at each step.

Experimental Protocol: Relaxed Potential Energy Surface Scan

-

Define Scan Coordinates: Identify the key rotatable bonds. For our molecule, these are the C1-C(O)O dihedral and the C2-N dihedral.

-

Set Scan Parameters: Define the range and step size for the scan. A full 360° rotation with a step size of 15-30° is typically sufficient.

-

Choose a Low-Level of Theory: To manage computational cost, perform the initial scan with a computationally less demanding method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)).

-

Execute the Scan: Run the series of constrained geometry optimizations.

-

Identify Minima: Analyze the resulting potential energy profile to identify the low-energy minima.

Geometry Optimization and Frequency Calculations

Each unique low-energy conformer identified in the conformational search must be fully optimized without any constraints. This is a crucial step to locate the precise energy minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Select a Higher Level of Theory: Use a more accurate method for the final optimization, for example, M06-2X/6-311++G(d,p).

-

Perform Geometry Optimization: Starting from the geometries obtained from the conformational search, perform an unconstrained geometry optimization.

-

Conduct Frequency Calculations: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, providing the Gibbs free energy.

-

Incorporating Solvent Effects

Biological processes occur in an aqueous environment. Therefore, it is essential to account for the effect of the solvent on the conformational equilibrium. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[2] Single-point energy calculations using the PCM should be performed on the gas-phase optimized geometries.

Interpreting the Results for Drug Development

The output of these calculations will be a set of low-energy conformers with their corresponding relative energies. This data can be presented in a clear and concise manner to facilitate interpretation.

Relative Energies and Population Analysis

The relative Gibbs free energies of the conformers can be used to calculate their equilibrium populations at a given temperature using the Boltzmann distribution. This provides a quantitative measure of the likelihood of finding the molecule in a particular conformation.

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| Conf-1 | 0.00 | 0.00 | 65.2 |

| Conf-2 | 0.85 | 0.75 | 25.1 |

| Conf-3 | 1.52 | 1.35 | 9.7 |

Table 1: Hypothetical relative energies and populations of the three most stable conformers of this compound at 298.15 K.

Geometric Analysis and Intramolecular Interactions

A detailed analysis of the geometry of each conformer is crucial. This includes examining key bond lengths, bond angles, and dihedral angles. Of particular interest are the intramolecular hydrogen bonding interactions between the protonated amine, the ester group, and the chloride ion. These interactions play a significant role in stabilizing specific conformations.

Visualizing the Computational Workflow and Results

Clear visualizations are essential for communicating complex computational workflows and results.

Caption: A schematic overview of the computational workflow for the conformational analysis.

Caption: The energetic relationship between the three most stable conformers.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical conformational analysis of this compound. By following this protocol, researchers can gain valuable insights into the structural preferences of this molecule, which can inform structure-activity relationship (SAR) studies and guide the design of new analogs with improved pharmacological profiles.

The ultimate validation of these computational predictions comes from comparison with experimental data.[5] Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental evidence of the dominant conformations in the solid state and in solution, respectively. A strong correlation between the theoretical and experimental findings would provide a high degree of confidence in the computational model and its predictive power for future drug design endeavors.

References

- Fiveable. Validation of computational results with experimental data.

- Moridi, G., Ghasemi, A., & Ghiasi, R. (2016). DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. Acta Chimica Slovenica, 63(2), 241-250.

-

xtb documentation. Exploration of the potential energy surface (PES). Retrieved from [Link]

-

Open Access Journals. An Over View of Computational Chemistry. Retrieved from [Link]

-

Q-Chem Manual. 10.4 Potential Energy Scans. Retrieved from [Link]

- Kang, Y. K. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 11(3), e202100253.

-

Gaussian Tutorial 02 - Potential Energy Surface PES & Geometry Optimization. (2022, February 27). YouTube. Retrieved from [Link]

-

scanning potential energy surfaces. (n.d.). Retrieved from [Link]

-

PubChem. cis-2-Amino-1-methylcyclopentanecarboxylic acid. Retrieved from [Link]

- Varghese, B., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226.

- Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry, 78(5), 2005-2011.

-

Introduction to Organic Chemistry. 3.6. Strain and Conformation in Cyclic Molecules. Retrieved from [Link]

Sources

- 1. xtb-docs.readthedocs.io [xtb-docs.readthedocs.io]

- 2. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pioneering Synthesis of Cispentacin: A Technical Guide

Abstract

Cispentacin, or (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, emerged as a novel antifungal agent with a unique biological profile, showcasing potent in vivo efficacy against systemic fungal infections despite modest in vitro activity. This technical guide provides a comprehensive, in-depth exploration of the seminal work on cispentacin, from its initial discovery and isolation from Bacillus cereus to the first successful stereoselective total synthesis. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational experimental protocols, the rationale behind the synthetic strategies, and the key physicochemical and biological properties of this intriguing natural product.

Introduction: A Novel Antifungal from a Bacterial Source

The quest for novel antifungal agents has been a persistent challenge in medicinal chemistry, driven by the rise of opportunistic fungal infections, particularly in immunocompromised individuals. Cispentacin ((-)-(1R, 2S)-2-aminocyclopentane-1-carboxylic acid) was first identified as a promising candidate from the culture broth of Bacillus cereus strain L450-B2.[1][2][3] It is a water-soluble, amphoteric compound with a simple yet elegant cyclic β-amino acid structure.[4] What set cispentacin apart was its remarkable protective effects in animal models of systemic candidiasis, a stark contrast to its weak activity in traditional in vitro assays.[1] This discrepancy hinted at a unique mechanism of action and spurred significant interest in its chemical synthesis to enable further biological investigation and analog development.

This guide will first detail the discovery and isolation of cispentacin, providing a step-by-step protocol for its production and purification. Subsequently, it will offer an in-depth analysis of the first stereoselective total synthesis, elucidating the retrosynthetic logic and the practical execution of this seminal work.

Discovery and Isolation of Cispentacin from Bacillus cereus

Cispentacin was originally discovered as a secondary metabolite of Bacillus cereus strain L450-B2.[1][2] Its production, isolation, and purification involve a multi-step process that leverages its physicochemical properties.

Physicochemical Properties of Cispentacin

A thorough understanding of cispentacin's properties was crucial for the development of an effective isolation strategy.

| Property | Value |

| Appearance | Colorless powder |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Stereochemistry | (1R, 2S)-cis |

| Optical Rotation | [α]D²⁵ = -13.8° (c=1.0, H₂O) |

| Solubility | Water-soluble |

| Chemical Nature | Amphoteric |

Fermentation and Isolation Workflow

The isolation of cispentacin from the culture broth of Bacillus cereus is a meticulous process involving fermentation, biomass removal, and a series of chromatographic purifications.

Detailed Experimental Protocol: Isolation and Purification

The following protocol is a composite of established methods for the isolation of cispentacin from Bacillus cereus culture.[5]

Part A: Fermentation

-

Media Preparation: A nutrient-rich medium, such as Tryptic Soy Broth (TSB), is prepared and sterilized by autoclaving at 121°C for 20 minutes. The medium should contain a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential mineral salts.

-

Inoculation and Culture: The sterile medium is inoculated with a fresh culture of Bacillus cereus L450-B2. The culture is then incubated at 30-37°C with vigorous shaking (200-250 rpm) to ensure sufficient aeration for optimal production of cispentacin.

Part B: Isolation and Purification

-

Cell Removal: The culture broth is centrifuged to pellet the bacterial cells, yielding a clarified supernatant containing the dissolved cispentacin.

-

Initial Purification (Ion-Exchange Chromatography):

-

The pH of the supernatant is adjusted to approximately 3.0 with an acid (e.g., HCl).

-

The acidified supernatant is then passed through a cation-exchange resin column (e.g., Dowex 50W). Cispentacin, being an amino acid, will bind to the resin.

-

The column is washed with deionized water to remove unbound impurities.

-

Cispentacin is subsequently eluted from the resin using a basic solution, such as aqueous ammonia.

-

-

Further Purification (Adsorption and Reversed-Phase Chromatography):

-

The active fractions from the ion-exchange step are pooled and can be further purified using adsorption resins.

-

For high purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. The sample is acidified with trifluoroacetic acid (TFA) and injected onto a C18 column. Elution is performed with a gradient of acetonitrile in water (both containing 0.1% TFA).

-

-

Crystallization and Final Product:

-

The purified fractions containing cispentacin are pooled and lyophilized to yield a white powder.

-

Crystallization from an aqueous alcohol mixture can be performed to obtain highly pure cispentacin.

-

The First Stereoselective Total Synthesis of (-)-(1R,2S)-Cispentacin

The development of a stereocontrolled synthesis of cispentacin was a significant achievement, enabling access to the biologically active enantiomer and paving the way for the synthesis of analogs. The strategy pioneered by Davies and coworkers stands as a testament to the power of asymmetric synthesis.[6]

Retrosynthetic Analysis

The key challenge in the synthesis of cispentacin lies in the stereoselective formation of the two contiguous chiral centers on the cyclopentane ring with a cis relationship. The retrosynthetic analysis reveals a strategy centered on a highly stereoselective conjugate addition.

The synthesis hinges on the diastereoselective 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. This key step establishes the desired cis stereochemistry at the C1 and C2 positions of the cyclopentane ring.[7]

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol outlines the key steps in the asymmetric synthesis of (-)-(1R,2S)-cispentacin.[4][7]

Step 1: Preparation of the Chiral Amine

-

(S)-N-benzyl-N-α-methylbenzylamine is prepared and serves as the chiral auxiliary.

Step 2: Diastereoselective Conjugate Addition

-

The chiral amine is treated with a strong base, such as n-butyllithium, at low temperature (e.g., -78°C) in an ethereal solvent (e.g., THF) to form the corresponding chiral lithium amide.

-

The α,β-unsaturated ester (e.g., methyl 1-cyclopentene-1-carboxylate) is then added to the solution of the chiral lithium amide. The reaction is allowed to proceed at low temperature to ensure high stereoselectivity.

-

The reaction is quenched, and the resulting β-amino ester is isolated and purified using standard techniques such as column chromatography.

Step 3: Deprotection

-

Removal of N-benzyl groups: The protecting benzyl groups on the nitrogen atom are removed via hydrogenolysis. This is typically achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol.

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This can be achieved by treatment with an acid, such as trifluoroacetic acid.

The final product, (-)-(1R,2S)-cispentacin, is obtained after purification.

Biological Activity and Mechanism of Action

Cispentacin's antifungal activity is notable for its pronounced in vivo effects.[3][8] It is actively transported into fungal cells, such as Candida albicans, through amino acid permeases. Once inside the cell, it is believed to exert its antifungal effect by inhibiting protein synthesis, with prolyl-tRNA synthetase being a primary intracellular target.[7] By interfering with this crucial enzyme, cispentacin disrupts the production of essential proteins, leading to the cessation of fungal growth.

Conclusion

The discovery of cispentacin from Bacillus cereus and the subsequent development of its first stereoselective total synthesis represent significant milestones in the fields of natural product chemistry and antifungal drug discovery. The elegant synthetic strategy, centered on a highly stereoselective conjugate addition, not only provided access to the biologically active enantiomer but also opened avenues for the creation of novel analogs with potentially improved therapeutic profiles. This technical guide has provided a detailed overview of these foundational studies, offering valuable insights and protocols for researchers in the ongoing pursuit of new and effective antifungal agents.

References

-

Konishi, M., Nishio, M., Saitoh, K., Miyaki, T., Oki, T., & Kawaguchi, H. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of antibiotics, 42(12), 1749–1755. [Link]

-

Davies, S. G., Ichihara, O., Lenoir, I., & Walters, I. A. S. (1994). Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1411-1415. [Link]

-

Oki, T., Hirano, M., Tomatsu, K., Numata, K., & Kamei, H. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. The Journal of antibiotics, 42(12), 1756–1762. [Link]

-

J-STAGE. (1989). CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC. [Link]

-

Semantic Scholar. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. [Link]

-

PubMed. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. [Link]

-

PubMed. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. [Link]

-

J-STAGE. (1989). CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC. [Link]

Sources

- 1. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. | Semantic Scholar [semanticscholar.org]

- 3. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a cyclic amino acid derivative of interest in synthetic organic chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties, particularly solubility and melting point, are critical determinants of a drug candidate's bioavailability, formulation feasibility, and stability. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the solubility and melting point of this compound, written from the perspective of a Senior Application Scientist. While specific experimental data for this exact molecule is not extensively published, this guide will equip researchers with the foundational knowledge and detailed methodologies to determine these crucial parameters.

The structure of this compound, possessing a hydrophilic amino group (as a hydrochloride salt), a lipophilic cyclopentane ring, and a methyl ester, suggests a nuanced solubility profile. Its melting point will be influenced by the crystalline lattice energy, which is in turn affected by the ionic nature of the hydrochloride and the stereochemistry of the cyclopentane ring.

I. Solubility Profile: A Multifaceted Property

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and, consequently, its therapeutic efficacy. For this compound, its solubility is expected to be highest in polar protic solvents due to its ionic nature.

Theoretical Considerations

As the hydrochloride salt of an amine, this compound is an ionic compound. This suggests a higher solubility in polar protic solvents like water and lower-aliphatic alcohols (e.g., methanol, ethanol) through favorable ion-dipole interactions and hydrogen bonding. Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents such as hexane or toluene, which cannot effectively solvate the ions.

The presence of the methyl ester and the cyclopentane ring introduces lipophilic character, which may impart some solubility in less polar organic solvents. The "cis" stereochemistry will also influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

Experimental Determination of Aqueous Solubility (Thermodynamic)

The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of the Medium: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance).

-

Addition of Compound: Add an excess amount of this compound to a known volume of the buffered solution in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Table 1: Expected Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding with the hydrochloride salt. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Good dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | Poor solvation of the ionic species. |

II. Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used to identify a compound and assess its purity. For a pure substance, the melting range is typically narrow.

Theoretical Considerations

The high melting point of amino acids is attributed to the strong ionic attractions between the zwitterions in the crystal lattice.[1] While this compound is not a zwitterion, it is an ionic salt. The electrostatic forces between the protonated amine and the chloride anion will contribute significantly to a high crystal lattice energy, and thus a relatively high melting point is expected. Impurities will typically cause a depression and broadening of the melting point range.

Experimental Determination of Melting Point

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid crystalline substance.[2]

Protocol: Capillary Melting Point Determination (USP <741> Class I)

-

Sample Preparation: Ensure the sample of this compound is finely powdered and thoroughly dried.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting point.

-

Accurate Determination: For an accurate measurement, start heating the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

-

Slow Heating: Reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the substance is first observed to collapse or form a liquid (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). This range is the melting point range.

Caption: Workflow for Capillary Melting Point Determination.

Table 2: Illustrative Melting Points of Related Compounds

| Compound | CAS Number | Melting Point (°C) |

| cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | 199 - 202 |

| trans-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | Not Available | 274 - 278 |

Note: Data for illustrative purposes to show the influence of stereochemistry on melting point.

Conclusion

A comprehensive characterization of the solubility and melting point of this compound is a non-negotiable step in its evaluation as a potential drug candidate. While published data for this specific molecule is sparse, this guide provides the essential theoretical framework and detailed, authoritative experimental protocols necessary for its determination. By applying these standardized methods, researchers can generate reliable and reproducible data, enabling informed decisions in the drug development process. The principles and procedures outlined herein are fundamental to the broader field of pharmaceutical sciences and serve as a robust foundation for the physicochemical characterization of novel chemical entities.

References

- United States Pharmacopeia.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

-

USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

- Giani, S., & Towers, N. M. (2019).

- World Health Organization. (2018).

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Chemguide. (n.d.). An introduction to amino acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry of 2-Aminocyclopentanecarboxylic Acid

Introduction: The Stereochemical Complexity and Significance of a Versatile Building Block

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid cyclopentane ring structure imparts a high degree of predictability to the conformations of peptides and other polymers into which it is incorporated. This has made ACPC a valuable tool in the design of foldamers—oligomers that adopt well-defined three-dimensional structures.[1][2][3] The biological activities of peptides containing ACPC are diverse, ranging from anticancer to antimicrobial properties, underscoring the importance of this unique building block.[1][4]

The utility of ACPC is intrinsically linked to its stereochemistry. The presence of two stereocenters at positions 1 and 2 of the cyclopentane ring gives rise to four possible stereoisomers. These are categorized into two diastereomeric pairs: cis and trans. Within each pair, there are two enantiomers. The precise spatial arrangement of the amino and carboxylic acid groups dictates the molecule's shape, its interactions with biological targets, and the secondary structures it induces in peptides.[1][2][5] Therefore, a thorough understanding and control of ACPC stereochemistry are paramount for its effective application in research and drug development.

This guide provides a comprehensive overview of the stereochemistry of 2-aminocyclopentanecarboxylic acid, from its fundamental principles to state-of-the-art synthetic and analytical methodologies. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this versatile molecule.

The Four Faces of 2-Aminocyclopentanecarboxylic Acid: A Primer on its Stereoisomers

The four stereoisomers of 2-aminocyclopentanecarboxylic acid are:

-

(1R,2S)-2-aminocyclopentanecarboxylic acid (cis)

-

(1S,2R)-2-aminocyclopentanecarboxylic acid (cis)

-

(1R,2R)-2-aminocyclopentanecarboxylic acid (trans)

-

(1S,2S)-2-aminocyclopentanecarboxylic acid (trans)

The cis isomers have the amino and carboxylic acid groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces. Each of these diastereomers exists as a pair of non-superimposable mirror images (enantiomers). The distinct three-dimensional arrangements of these isomers are crucial, as they lead to different biological activities and folding propensities in peptides. For instance, trans-ACPC residues are known to induce 12-helical conformations in β-peptides.[6]

Mastering Chirality: Stereoselective Synthesis of ACPC Isomers